Thiacetarsamide sodium

Catalog No.
S604295
CAS No.
7681-85-8
M.F
C11H10AsNNa2O5S2
M. Wt
421.2 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiacetarsamide sodium

CAS Number

7681-85-8

Product Name

Thiacetarsamide sodium

IUPAC Name

disodium;2-[(4-carbamoylphenyl)-(carboxylatomethylsulfanyl)arsanyl]sulfanylacetate

Molecular Formula

C11H10AsNNa2O5S2

Molecular Weight

421.2 g/mol

InChI

InChI=1S/C11H12AsNO5S2.2Na/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17;;/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17);;/q;2*+1/p-2

InChI Key

AXRWJSAOLNNBNI-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C(=O)N)[As](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+]

Synonyms

Arsenamide, Caparsolate, Thiacetarsamide, Thioarsenite

Canonical SMILES

C1=CC(=CC=C1C(=O)N)[As](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+]

Description

Proposed chemotherapeutic agent against filaria and trichomonas.

Thiacetarsamide sodium is an organoarsenic compound with the chemical formula C11_{11}H12_{12}AsNO5_5S2_2 and is primarily recognized for its use as a chemotherapeutic agent against parasitic infections, particularly in veterinary medicine. It is marketed under trade names such as Caparsolate and Filaramide. This compound exhibits significant antiparasitic properties, making it effective against canine filaria and Trichomonas species. Thiacetarsamide sodium is characterized by its molecular weight of approximately 421.2 g/mol, and it contains arsenic, which contributes to its biological activity and toxicity profiles .

, including:

  • Oxidation: The compound can be oxidized to form different arsenic-containing species. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
  • Reduction: It can be reduced to produce lower oxidation state arsenic compounds, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The arsenic atom in thiacetarsamide sodium can undergo substitution reactions where it is replaced by other functional groups, often requiring specific catalysts and solvents for facilitation .

Thiacetarsamide sodium exhibits notable biological activity, primarily as an antiparasitic agent. Its mechanism of action involves multiple pathways:

  • Inhibition of Glucose Metabolism: It disrupts glucose uptake in parasites, which is critical for their survival.
  • Enzyme Inhibition: The compound inhibits glutathione reductase, affecting antioxidant defenses in parasites.
  • Alteration of Intestinal Epithelium: It changes the structure and function of the intestinal epithelium in parasites, further impairing their ability to thrive .

Despite its efficacy, thiacetarsamide sodium has a narrow safety margin, leading to potential toxicity in treated animals, particularly affecting hepatic and renal functions .

The synthesis of thiacetarsamide sodium involves several key steps:

  • Preparation of 4-Carbamoylphenylarsenic Acid: This precursor is synthesized by reacting phenylarsenic acid with a carbamoylating agent.
  • Reaction with Thioacetic Acid: The 4-carbamoylphenylarsenic acid is then reacted with thioacetic acid under controlled conditions to yield thiacetarsamide sodium.
  • Industrial Production: In industrial settings, production is scaled up using batch or continuous reactors to optimize reaction parameters such as temperature and pressure for high yield and purity.

Thiacetarsamide sodium has diverse applications:

  • Veterinary Medicine: Primarily used as a treatment for heartworm infections in dogs.
  • Research: Employed as a reagent in the synthesis of other organoarsenic compounds and for studying antiparasitic mechanisms.
  • Industrial Uses: Utilized in the production of other arsenic-containing chemicals .

Studies on thiacetarsamide sodium interactions focus on its pharmacokinetics and potential toxic effects. Research indicates that it can cause adverse reactions in about 10%–15% of treated dogs, including liver and kidney toxicity. Comparatively, newer treatments like melarsomine dihydrochloride have shown improved safety profiles and efficacy against heartworm infections .

Thiacetarsamide sodium shares similarities with other organoarsenic compounds but also has unique characteristics that distinguish it:

Compound NameChemical FormulaKey Features
Melarsomine DihydrochlorideC12_{12}H15_{15}AsCl2_2NMore effective heartworm treatment; lower toxicity
Arsenic TrioxideAs2_2O3_3Used in cancer therapy; different mechanism of action
MelarsenoxideC12_{12}H15_{15}AsNSimilar structure; used for trypanosomiasis treatment

Thiacetarsamide sodium is unique due to its specific application in treating canine filaria compared to others that may target different diseases or have broader applications .

UNII

KW75J7708X

Other CAS

14433-82-0

Wikipedia

Thiacetarsamide sodium

Dates

Modify: 2024-02-18

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